molecular formula C18H21N3O B2669285 N-benzyl-4-phenylpiperazine-1-carboxamide CAS No. 209330-12-1

N-benzyl-4-phenylpiperazine-1-carboxamide

Cat. No. B2669285
CAS RN: 209330-12-1
M. Wt: 295.386
InChI Key: LMWLXPZXZTZSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-4-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C18H21N3O and a molecular weight of 295.386. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Poly(ADP-ribose) Polymerase (PARP) Inhibitors
One notable application involves the development of phenyl-substituted benzimidazole carboxamide PARP inhibitors for cancer treatment. These compounds, including variants like (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrate exceptional potency against the PARP-1 enzyme and exhibit oral bioavailability, ability to cross the blood-brain barrier, and good in vivo efficacy in cancer models (Penning et al., 2010).

Antifungal Agents
Another research avenue explores the synthesis of 4-(4-phenylpiperazine-1-yl)benzamidines and their in vitro evaluation against Pneumocystis carinii. Compounds like N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines have emerged as promising with significant inhibition, highlighting their potential as antifungal agents (Laurent et al., 2010).

Antimicrobial and Enzyme Inhibition
The design and synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides show potential as antimicrobial agents and enzyme inhibitors. These compounds exhibit moderate inhibition of acetylcholinesterase and butyrylcholinesterase, with some showing lower IC50 than clinically used drugs, indicating their potential for treating conditions like Alzheimer's disease (Krátký et al., 2020).

Serotonin Receptor Agonists and Reuptake Inhibitors
Research into indolebutylpiperazines as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors is another area where N-benzyl-4-phenylpiperazine-1-carboxamide derivatives are studied. These compounds aim to improve selectivity and affinity for therapeutic applications, potentially offering new treatments for mood disorders (Heinrich et al., 2004).

Antiviral Agents
Additionally, the synthesis of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives has been explored for the potential treatment of HIV, showcasing the versatility of this compound derivatives in antiviral research (Weng et al., 2011).

properties

IUPAC Name

N-benzyl-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(19-15-16-7-3-1-4-8-16)21-13-11-20(12-14-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWLXPZXZTZSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330691
Record name N-benzyl-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

209330-12-1
Record name N-benzyl-4-phenylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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